molecular formula C18H17ClN2O2 B4518479 {[5-(4-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine

{[5-(4-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine

Cat. No.: B4518479
M. Wt: 328.8 g/mol
InChI Key: ORTSOOMFCFDSQP-UHFFFAOYSA-N
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Description

{[5-(4-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine is a complex organic compound that features a furan ring substituted with a chlorophenyl group and a pyridin-2-yloxyethylamine moiety

Scientific Research Applications

{[5-(4-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(4-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine typically involves multi-step organic reactions. One common route starts with the preparation of the furan ring substituted with a chlorophenyl group. This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization. The next step involves the introduction of the pyridin-2-yloxyethylamine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

{[5-(4-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of {[5-(4-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.

    2-(3-Methyl-benzo[1,4]dioxin-2-yl)-pyridine: A compound with similar structural features.

Uniqueness

{[5-(4-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-2-pyridin-2-yloxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c19-15-6-4-14(5-7-15)17-9-8-16(23-17)13-20-11-12-22-18-3-1-2-10-21-18/h1-10,20H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTSOOMFCFDSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCCNCC2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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